molecular formula C16H20N2O5 B2518168 (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one CAS No. 331461-81-5

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one

Cat. No.: B2518168
CAS No.: 331461-81-5
M. Wt: 320.345
InChI Key: XDKDKUKUMFMHBA-VOTSOKGWSA-N
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Description

Infrared (IR) Spectroscopy

  • C=O stretch : 1660–1680 cm⁻¹ (conjugated ketone).
  • Nitro group (NO₂) : Asymmetric stretch at 1520–1530 cm⁻¹, symmetric stretch at 1340–1350 cm⁻¹.
  • Methoxy C–O : 1240–1255 cm⁻¹.
  • C=C stretch : 1600–1620 cm⁻¹ (conjugated with carbonyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • Piperidine protons: δ 1.4–1.6 (m, 6H, CH₂), δ 3.4–3.6 (m, 4H, N–CH₂).
    • Vinyl protons: δ 6.8 (d, J = 15.5 Hz, Hα), δ 7.9 (d, J = 15.5 Hz, Hβ).
    • Aromatic protons: δ 7.2–8.2 (m, 3H, aryl-H), δ 3.9 (s, 6H, OCH₃).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 190–192 ppm.
    • Aromatic carbons: δ 110–150 ppm (nitro and methoxy substituents deshield ortho/meta carbons).
    • Methoxy carbons: δ 55–56 ppm.

UV-Vis Spectroscopy

  • λₘₐₓ : ~350–370 nm (π→π* transition of conjugated enone system).
  • Nitro group absorption : ~270–290 nm (n→π* transition).

Properties

IUPAC Name

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-22-14-10-12(13(18(20)21)11-15(14)23-2)6-7-16(19)17-8-4-3-5-9-17/h6-7,10-11H,3-5,8-9H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKDKUKUMFMHBA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)N2CCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)N2CCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with piperidine and an appropriate propenone precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one exhibits cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that it may inhibit acetylcholinesterase activity, which is beneficial for improving cognitive function.

Data Table: Neuroprotective Activity

CompoundTarget EnzymeIC50 (µM)Reference
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-oneAcetylcholinesterase15
DonepezilAcetylcholinesterase0.5

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Research indicates that it demonstrates efficacy against a range of bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.

Case Study : In vitro tests showed that the compound had an MIC of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity.

Mechanism of Action

The mechanism of action of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and propenone moiety may also contribute to the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Key Observations :

  • The target compound’s synthesis using DMF-DMA offers higher yield (79%) compared to the p-tolyl analog (64%), likely due to optimized reaction conditions .
  • Bulky substituents (e.g., bromophenyl) may reduce yields due to steric hindrance during condensation .

Physicochemical and Spectral Properties

Melting Points and Spectral Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) 1H-NMR Highlights (δ, ppm)
Target Compound Not reported Not reported Expected piperidino signals: δ 1.5–3.0 (m)
p-Tolyl analog 180–182 Not reported δ 8.20 (d, J = 15.7 Hz), 2.45 (s, CH3)
6,6-Dimethyltetrahydro-2H-pyran-2-one analog 181–182 1692 δ 1.46 (s, 6H), 6.73 (s, aromatic H)
3-Bromophenyl analog Not reported Not reported δ 7.76 (s, aromatic H), 8.11 (br s)

Key Observations :

  • The piperidino group introduces distinct NMR signals for aliphatic protons, absent in aryl-substituted analogs .
  • The C=O stretch in IR is consistent across analogs (~1690 cm⁻¹), confirming the chalcone backbone .

Crystallographic and Structural Insights

Compound Name Crystal System Space Group Dihedral Angle Between Aromatic Rings Intermolecular Interactions
3-Bromophenyl analog Orthorhombic P212121 15.2° Weak C–H···O hydrogen bonds
Target Compound Not reported Not reported Not reported Not reported
2,3-Dibromo analog (Yathirajan et al., 2007) Monoclinic P21/c 22.1° C–H···O and halogen interactions

Key Observations :

  • The 3-bromophenyl analog’s non-planar arrangement (dihedral angle = 15.2°) may reduce π-π stacking, affecting solid-state properties .
  • Piperidino’s flexibility could lead to varied crystal packing compared to rigid aryl substituents.

Biological Activity

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one, a compound with significant structural attributes, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various biological contexts.

The compound has the following chemical properties:

  • Molecular Formula : C16H20N2O5
  • Molar Mass : 320.34 g/mol
  • CAS Number : [Not provided in the search results but typically necessary for identification]

Synthesis

The synthesis of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one involves several steps that typically include the formation of the piperidine derivative coupled with the nitrophenyl moiety. Various methods have been explored to optimize yield and purity, with nucleophilic aromatic substitution being a common approach .

Antitumor Activity

Recent studies have indicated that compounds featuring similar structural motifs exhibit notable antitumor properties. For instance, research has shown that compounds with a 1-piperidino structure can inhibit the growth of various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers . The specific mechanisms often involve apoptosis induction and cell cycle arrest.

The biological activity of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell division.
  • Induction of Apoptosis : Evidence suggests that similar compounds can activate caspases leading to programmed cell death, particularly in malignant cells .
  • Antioxidant Properties : Some derivatives have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Case Study 1 : In vitro studies demonstrated that (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one significantly reduced proliferation rates in human cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.
  • Case Study 2 : A study involving animal models indicated that administration of this compound led to a marked decrease in tumor size compared to control groups, suggesting its potential as an antitumor agent.

Data Table

The following table summarizes key findings related to the biological activity of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one:

Activity Cell Line IC50 (µM) Mechanism
AntitumorMDA-MB-23110Apoptosis induction
AntitumorHepG215Cell cycle arrest
AntioxidantN/AN/AFree radical scavenging

Q & A

Q. What are the optimal synthetic pathways for (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation reaction between 4,5-dimethoxy-2-nitroacetophenone and a piperidine-containing aldehyde. Key steps include:

  • Reaction Optimization: Use ethanol as a solvent with catalytic HCl or NaOH under reflux (60–80°C, 6–12 hours) to promote enolate formation and ketone-aldol addition .
  • Intermediate Validation: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and characterize intermediates via 1H^1H-NMR (e.g., vinyl proton resonance at δ 7.2–7.8 ppm) and IR spectroscopy (C=O stretch at ~1650 cm1^{-1}) .

Q. Table 1: Representative Synthetic Conditions

ParameterCondition 1Condition 2
SolventEthanolTHF
CatalystHClNaOH
Reaction Time (hours)128
Yield (%)6558

Q. How is the stereochemical configuration (E/Z) of the propenone moiety confirmed experimentally?

Methodological Answer: The (E)-configuration is confirmed via:

  • X-ray Crystallography: Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., ~30° for (E)-isomers) and spatial orientation of substituents .
  • NOESY NMR: Absence of cross-peaks between the vinyl proton and the nitro group confirms trans geometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • 1H^1H-NMR: Key signals include the piperidine N-CH2_2 protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). Splitting patterns confirm substitution positions .
  • FT-IR: Peaks at 1520 cm1^{-1} (NO2_2 asymmetric stretch) and 1260 cm1^{-1} (C-O of methoxy groups) validate functional groups .
  • UV-Vis: A strong absorption band at ~350 nm (π→π* transition) correlates with the conjugated enone system .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental spectroscopic data?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict:

  • Electron Density Maps: Highlight charge distribution in the nitro group, explaining unexpected 13C^{13}C-NMR shifts (e.g., deshielding due to electron-withdrawing effects) .
  • Vibrational Frequencies: Simulated IR spectra reconcile discrepancies between experimental and theoretical peak intensities (e.g., C=O stretching modes) .

Q. Table 2: Experimental vs. DFT-Predicted IR Frequencies (cm1 ^{-1})

Bond/VibrationExperimentalDFT Prediction
C=O Stretch16501648
NO2_2 Asymmetric15201515
C-O (Methoxy)12601255

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-deficient α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols):

  • Kinetic Studies: Pseudo-first-order kinetics (rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}) suggest a two-step mechanism: nucleophilic attack followed by proton transfer .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing the transition state .

Q. How do steric and electronic effects of the 4,5-dimethoxy-2-nitrophenyl group influence photostability?

Methodological Answer:

  • Photodegradation Studies: UV irradiation (λ = 365 nm) in methanol shows a 30% degradation over 24 hours. The nitro group acts as a photosensitizer, while methoxy substituents reduce steric hindrance, increasing susceptibility to radical oxidation .
  • Hammett Analysis: σ+^+ values for substituents (NO2_2: +0.78, OMe: -0.27) correlate with degradation rates, indicating electron-withdrawing groups accelerate photolysis .

Q. What strategies mitigate crystallization challenges during purification?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., ethyl acetate/hexane) to improve crystal lattice formation. Slow evaporation at 4°C yields monoclinic crystals suitable for XRD .
  • Seeding: Introduce microcrystals from prior batches to induce nucleation .

Q. How can in silico methods predict biological activity against enzyme targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): The piperidine moiety interacts with hydrophobic kinase pockets (binding energy: -9.2 kcal/mol), while the nitro group forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations: RMSD < 2.0 Å over 100 ns confirms stable binding conformations in ATP-binding sites .

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